molecular formula C23H22N2O2S B2826380 2-[(4-phenylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477539-24-5

2-[(4-phenylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2826380
CAS RN: 477539-24-5
M. Wt: 390.5
InChI Key: VZWLUJVWSGZWQU-UHFFFAOYSA-N
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Description

“2-[(4-phenylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives are important in the field of medicinal chemistry and have diverse applications . They have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a series of thiophene incorporating pyrazolone moieties was synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “this compound” is not provided in the available resources.


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The specific chemical reactions involving “this compound” are not provided in the available resources.


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the available resources.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications. They are remarkably effective compounds both with respect to their biological and physiological functions .

Anti-Inflammatory Properties

Thiophene derivatives have been found to have anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Anti-Cancer Properties

Thiophene derivatives have shown potential as anti-cancer agents . They have been used in the synthesis of anticancer agents .

Anti-Microbial Properties

Thiophene derivatives also exhibit anti-microbial properties . They have been used in the development of new anti-microbial drugs .

Material Science

In the field of material science, thiophene derivatives are utilized as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Anti-Arrhythmic Properties

Thiophene derivatives have been found to have anti-arrhythmic properties . They have been used in the treatment of heart rhythm disorders .

Anti-Anxiety Properties

Thiophene derivatives have been found to have anti-anxiety properties . They have been used in the treatment of anxiety disorders .

Anti-Fungal Properties

Thiophene derivatives have been found to have anti-fungal properties . They have been used in the treatment of fungal infections .

Mechanism of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The specific mechanism of action of “2-[(4-phenylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is not provided in the available resources.

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The future directions for “2-[(4-phenylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry.

properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c24-21(26)20-18-9-5-2-6-10-19(18)28-23(20)25-22(27)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWLUJVWSGZWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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